

# Cellular Pathways Regulated by MASTL Kinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Greatwall (Gwl) kinase, is a pivotal regulator of the cell cycle, particularly mitosis.[1][2] Its canonical function involves the indirect inhibition of the tumor suppressor phosphatase PP2A-B55, a crucial step for maintaining the phosphorylated state of mitotic substrates.[1][3] Dysregulation of MASTL is increasingly implicated in tumorigenesis and cancer progression, making it a compelling target for therapeutic intervention.[4][5] Beyond its well-established role in mitosis, emerging evidence indicates that MASTL influences other critical cellular signaling networks, including the AKT/mTOR and Wnt/β-catenin pathways.[1][6] This technical guide provides a comprehensive overview of the cellular pathways regulated by MASTL kinase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

## The Core MASTL Kinase Signaling Pathway in Mitosis

The primary and most well-characterized function of MASTL is its role in ensuring the fidelity of mitotic progression.[3][7] This is achieved through the Greatwall pathway, a highly conserved signaling cascade that effectively puts a brake on phosphatase activity during mitosis.



### **Mechanism of Action**

During the G2/M transition, the master mitotic kinase Cyclin B-CDK1 phosphorylates a vast array of proteins to drive the cell into mitosis.[1] Concurrently, MASTL is activated through phosphorylation by upstream kinases, including CDK1.[8] Activated MASTL then phosphorylates its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][9] Upon phosphorylation at Serine 67 (ENSA) or Serine 62 (ARPP19), these proteins undergo a conformational change that enables them to bind to and potently inhibit the PP2A-B55 phosphatase complex.[1][3] This inhibition is critical to prevent the premature dephosphorylation of CDK1 substrates, thereby maintaining a high level of phosphorylation required for mitotic entry, spindle assembly, and chromosome segregation.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Molecular Basis of the Mechanisms Controlling MASTL PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Cycle [cyto.purdue.edu]
- 5. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. rupress.org [rupress.org]
- 8. Activation and function of the mTORC1 pathway in mast cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets [mdpi.com]



To cite this document: BenchChem. [Cellular Pathways Regulated by MASTL Kinase: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622983#cellular-pathways-regulated-by-mastl-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com